2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide 2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1011873
InChI: InChI=1S/C17H17BrN2O4S/c1-22-13-7-8-15(23-2)14(9-13)19-17(25)20-16(21)10-24-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,21,25)
SMILES: COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Molecular Formula: C17H17BrN2O4S
Molecular Weight: 425.3 g/mol

2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide

CAS No.:

Cat. No.: VC1011873

Molecular Formula: C17H17BrN2O4S

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide -

Specification

Molecular Formula C17H17BrN2O4S
Molecular Weight 425.3 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
Standard InChI InChI=1S/C17H17BrN2O4S/c1-22-13-7-8-15(23-2)14(9-13)19-17(25)20-16(21)10-24-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,21,25)
Standard InChI Key KQKZATXQMSFTOL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=C(C=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator